molecular formula C8H10ClF3N2 B6201331 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride CAS No. 2694733-88-3

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride

Cat. No.: B6201331
CAS No.: 2694733-88-3
M. Wt: 226.6
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Description

1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position, along with a methanamine group at the 3-position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methyl-6-(trifluoromethyl)pyridine.

    Functional Group Introduction: The methanamine group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with a suitable aminating agent under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the pyridine ring or the methanamine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the methanamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism by which 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to specific proteins, altering their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

    2-Methyl-3-(trifluoromethyl)pyridine: Lacks the methanamine group, resulting in different reactivity and applications.

    3-(Trifluoromethyl)pyridine: Similar structure but without the methyl group, affecting its chemical properties and uses.

    2-Methyl-6-(trifluoromethyl)pyridine: Similar but lacks the methanamine group, leading to different biological activities.

Uniqueness: 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2694733-88-3

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.6

Purity

95

Origin of Product

United States

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